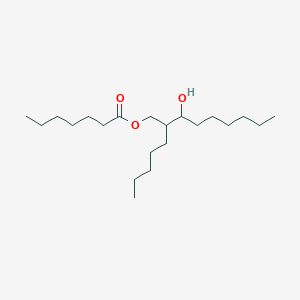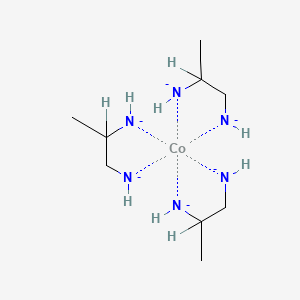
1-Azanidylpropan-2-ylazanide;cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azanidylpropan-2-ylazanide;cobalt is a coordination compound that features cobalt as the central metal ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azanidylpropan-2-ylazanide;cobalt typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. Common methods include:
Chemical Reduction: Using reducing agents such as sodium borohydride to reduce cobalt salts in the presence of the ligand.
Solvothermal Synthesis: Conducting reactions in a solvent at elevated temperatures and pressures to facilitate the formation of the desired compound.
Hydrothermal Synthesis: Similar to solvothermal synthesis but specifically using water as the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal or hydrothermal methods, ensuring consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azanidylpropan-2-ylazanide;cobalt can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form higher oxidation states of cobalt.
Reduction: Using reducing agents to convert cobalt to lower oxidation states.
Substitution: Ligand exchange reactions where the ligands around the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, and other organic solvents depending on the reaction.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes.
Applications De Recherche Scientifique
1-Azanidylpropan-2-ylazanide;cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of advanced materials, such as magnetic fluids and supercapacitors.
Mécanisme D'action
The mechanism of action of 1-Azanidylpropan-2-ylazanide;cobalt involves its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity. In catalytic processes, it facilitates electron transfer, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) chloride: Another cobalt compound with different ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Cobalt(II) nitrate: A cobalt compound with nitrate ligands.
Uniqueness
1-Azanidylpropan-2-ylazanide;cobalt is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cobalt compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
14516-62-2 |
|---|---|
Formule moléculaire |
C9H24CoN6-6 |
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
1-azanidylpropan-2-ylazanide;cobalt |
InChI |
InChI=1S/3C3H8N2.Co/c3*1-3(5)2-4;/h3*3-5H,2H2,1H3;/q3*-2; |
Clé InChI |
NRGOQLCRSYBFLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



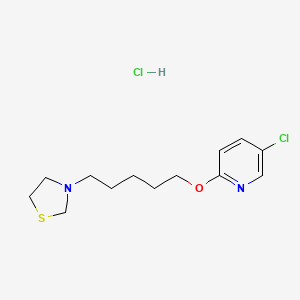
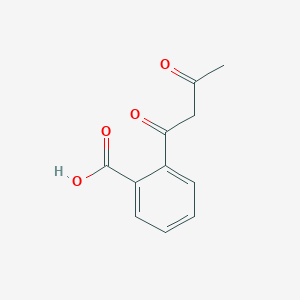
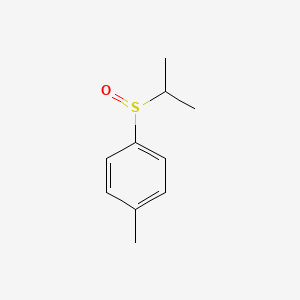
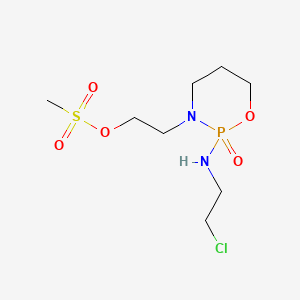
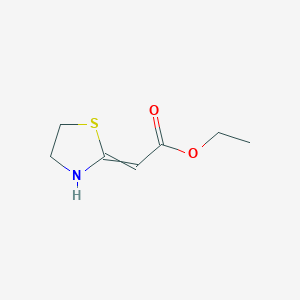
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
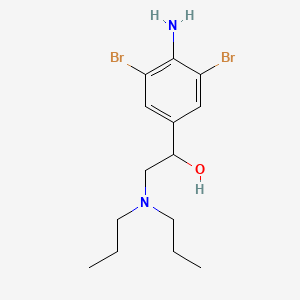
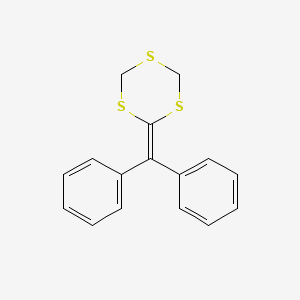
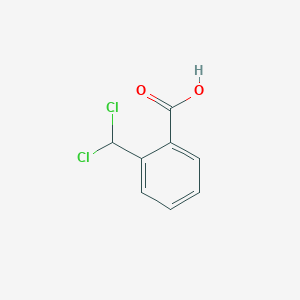
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
